molecular formula C11H13ClN2O2 B14845622 2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide

2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide

Cat. No.: B14845622
M. Wt: 240.68 g/mol
InChI Key: WOMBMLJDFFAQQX-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13ClN2O2 It is a derivative of nicotinamide, which is known for its various biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamides, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with nicotinamide-related pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide is unique due to its cyclopropoxy group, which imparts distinct chemical and biological properties compared to other nicotinamide derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C11H13ClN2O2/c1-14(2)11(15)9-8(16-7-3-4-7)5-6-13-10(9)12/h5-7H,3-4H2,1-2H3

InChI Key

WOMBMLJDFFAQQX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CN=C1Cl)OC2CC2

Origin of Product

United States

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